Indolizin-7-ol
Overview
Description
Indolizin-7-ol is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- Indolizin-1-ols with charged electron acceptors have been synthesized, exhibiting interesting chemical properties and reactivity. These compounds include a novel type of pseudo-cross-conjugated mesomeric betaines (3H-indolizin-4-ium-1-olates), which are inaccessible by other means (Nechaev & Cherkaev, 2022).
Antioxidant Properties :
- 1-Substituted 7-cyano-2,3-diphenylindolizines, synthesized from indolizinol, have demonstrated abilities to act as antioxidants, inhibiting lipid peroxidation in vitro (Østby et al., 2000).
Bioorganic Chemistry :
- Studies in bioorganic chemistry have led to the development of new strategies for synthesizing indolizin-5(3H)-ones, exploring their stability and tautomeric tendencies. This research has provided access to novel 6,5-azabicyclic scaffolds, contributing to drug and agrochemical discovery (Frei et al., 2015).
Antimicrobial and Antitubercular Activities :
- 7-Hydroxy-2,3-dihydro-1H-indolizin-5-ones have shown significant inhibitory effects on Mycobacterium tuberculosis, with a focus on structure-activity relationships (Dannhardt et al., 1987).
- Substituted 7-methoxy-indolizine analogues have been evaluated for anti-tuberculosis activity, showing promising pharmacological properties (Venugopala et al., 2019).
Anticancer Activity :
- Ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates have been synthesized and evaluated for in vitro anticancer activity, highlighting the biological relevance of indolizine skeletons in cancer research (Sandeep et al., 2016).
Optical Properties :
- Indolizino[3,4,5-ab]isoindoles have been synthesized, displaying fluorescence in the blue region, which suggests potential applications in fluorescence-based technologies (Shen et al., 2007).
Pharmacological Importance :
- A review of indolizine derivatives highlighted their wide range of pharmaceutical importance, including antitumor, antimycobacterial, and other activities. The review emphasizes the potential for indolizine-based drugs in the future (Dawood & Abbas, 2020).
Cytotoxic Agents :
- Some indolizine analogues have been evaluated for their cytotoxic activity against various human cancer cell lines, with certain compounds showing promising results (Sharma et al., 2003).
properties
IUPAC Name |
indolizin-7-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-6,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHZXOMIVRMJNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623316 | |
Record name | Indolizin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolizin-7-ol | |
CAS RN |
470477-71-5 | |
Record name | Indolizin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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